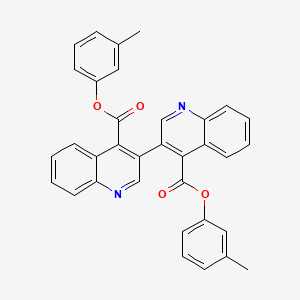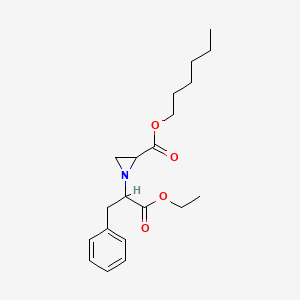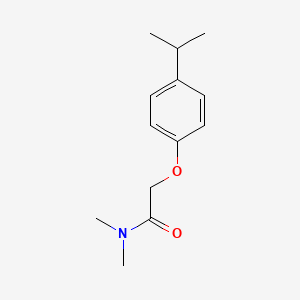
bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate, also known as BMBD, is a synthetic organic compound that has shown promising results in scientific research. BMBD belongs to the class of biquinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate is not well understood. However, it has been suggested that bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate exerts its biological activities by interacting with specific proteins or enzymes in the body. For example, bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and physiological effects:
bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate in lab experiments is its relatively low toxicity. bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. Additionally, bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting metal ions in biological systems. However, one limitation of using bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate. One area of interest is the development of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate-based fluorescent probes for detecting metal ions in living cells. Another area of interest is the development of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate-based anti-cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate and to determine its potential applications in other scientific research fields.
Conclusion:
Bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate is a promising synthetic organic compound that has shown potential in various scientific research fields. Its anti-tumor, anti-inflammatory, and anti-viral activities, as well as its fluorescent properties, make it a useful tool for studying biological systems. Further research is needed to fully understand the mechanism of action of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate and to determine its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate involves the reaction of 3-methylphenol with 3,3'-biquinoline-4,4'-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is purified through column chromatography to obtain pure bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate. The synthesis of bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has been reported in several publications, and the yield of the reaction is reported to be around 50%.
Applications De Recherche Scientifique
Bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, bis(3-methylphenyl) 3,3'-biquinoline-4,4'-dicarboxylate has shown promising results in the field of organic electronics, where it has been used as an electron-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
(3-methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c1-21-9-7-11-23(17-21)39-33(37)31-25-13-3-5-15-29(25)35-19-27(31)28-20-36-30-16-6-4-14-26(30)32(28)34(38)40-24-12-8-10-22(2)18-24/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMNIYSSWRESLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)OC6=CC=CC(=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl) 3-[4-(3-methylphenoxy)carbonylquinolin-3-yl]quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5220341.png)
![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
![N-ethyl-2,3-difluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5220379.png)
![methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycinate](/img/structure/B5220384.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B5220396.png)
![tert-butyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5220403.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5220406.png)
![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)
